molecular formula C5H7N3O2S B13276060 (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

(2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid

Cat. No.: B13276060
M. Wt: 173.20 g/mol
InChI Key: DDHQMJKBTJVAMN-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid: is a compound that belongs to the class of amino acids. It features a thiadiazole ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the amino acid side chain. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiosemicarbazide with carboxylic acids or their derivatives can yield thiadiazole rings .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in understanding biological pathways and mechanisms .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form non-covalent interactions with these targets, modulating their activity. This interaction can affect various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2R)-2-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid lies in its specific ring structure and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

(2R)-2-amino-3-(thiadiazol-4-yl)propanoic acid

InChI

InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-11-8-7-3/h2,4H,1,6H2,(H,9,10)/t4-/m1/s1

InChI Key

DDHQMJKBTJVAMN-SCSAIBSYSA-N

Isomeric SMILES

C1=C(N=NS1)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(N=NS1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.